![molecular formula C10H15ClFN B1446444 2-(2-Fluorophenyl)-2-methylpropylamine HCl CAS No. 1355248-14-4](/img/structure/B1446444.png)
2-(2-Fluorophenyl)-2-methylpropylamine HCl
Overview
Description
2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and isobutylamine.
Reductive Amination: The key step involves the reductive amination of 2-fluorobenzaldehyde with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the intermediate 2-(2-Fluorophenyl)-2-methylpropylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Major products include 2-(2-Fluorophenyl)-2-methylpropanone and 2-(2-Fluorophenyl)-2-methylpropanoic acid.
Reduction: Major products include 2-(2-Fluorophenyl)-2-methylpropanol and 2-(2-Fluorophenyl)-2-methylpropylamine.
Substitution: Major products depend on the substituent introduced, such as 2-(2-Methoxyphenyl)-2-methylpropylamine.
Scientific Research Applications
2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. It may modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby influencing neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-methylpropylamine hydrochloride
- 2-(2-Bromophenyl)-2-methylpropylamine hydrochloride
- 2-(2-Methylphenyl)-2-methylpropylamine hydrochloride
Uniqueness
2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various research applications.
Biological Activity
2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride (CAS Number: 1355248-14-4) is a substituted amphetamine derivative characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the propylamine chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in relation to neurotransmitter systems.
The chemical structure of 2-(2-Fluorophenyl)-2-methylpropylamine HCl can be represented as follows:
- Molecular Formula : C11H15ClFN
- Molecular Weight : 215.70 g/mol
- Physical Form : White crystalline solid
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to modulate the release and reuptake of key neurotransmitters such as dopamine and serotonin, which play crucial roles in mood regulation and cognitive functions. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Neurotransmitter Modulation : It affects dopamine and serotonin levels, which may have implications for mood disorders.
- Potential Therapeutic Applications : Investigations are ongoing into its use for treating neurological conditions due to its receptor interactions.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Neuropharmacological Studies :
- A study conducted on rodent models demonstrated that this compound significantly increased dopamine levels in specific brain regions, suggesting its potential as an antidepressant or anxiolytic agent.
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Receptor Binding Assays :
- Binding affinity assays revealed that this compound has a high affinity for serotonin receptors (5-HT receptors), indicating potential applications in treating anxiety and depression.
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Comparative Studies :
- When compared with structurally similar compounds, such as 2-(2-Chlorophenyl)-2-methylpropylamine HCl, it was noted that the fluorinated derivative exhibited superior activity in modulating serotonin reuptake.
Data Table: Summary of Biological Activities
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicological assessments indicate that at therapeutic doses, it exhibits minimal adverse effects; however, long-term studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZJWMRDTJSIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-14-4 | |
Record name | Benzeneethanamine, 2-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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